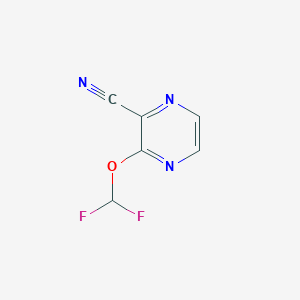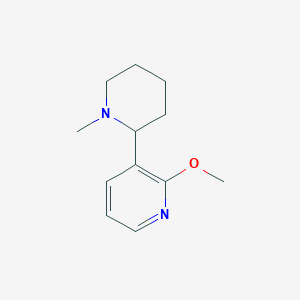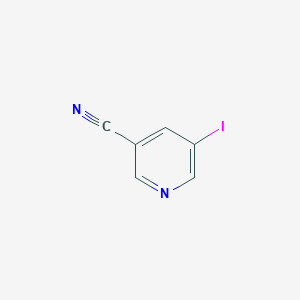
3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a 5-chloro-2-methylphenyl group and two methyl groups, along with a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the 5-chloro-2-methylphenyl group and the propanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved can include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
3-(1-(5-Chloro-2-methylphenyl)-1H-pyrazol-4-yl)propanoic acid: Lacks the two additional methyl groups on the pyrazole ring.
3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Has an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
The unique structural features of 3-(1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, such as the specific substitution pattern on the pyrazole ring and the presence of the propanoic acid moiety, contribute to its distinct chemical and biological properties. These features may enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.
特性
分子式 |
C15H17ClN2O2 |
|---|---|
分子量 |
292.76 g/mol |
IUPAC名 |
3-[1-(5-chloro-2-methylphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-4-5-12(16)8-14(9)18-11(3)13(10(2)17-18)6-7-15(19)20/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
InChIキー |
FNZGACMQBGGVMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(C(=N2)C)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)


![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)

![(S)-Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11811413.png)







